molecular formula C5H7N3O2S B13584208 Ethyl 5-amino-1,2,4-thiadiazole-3-carboxylate

Ethyl 5-amino-1,2,4-thiadiazole-3-carboxylate

Cat. No.: B13584208
M. Wt: 173.20 g/mol
InChI Key: GNHXUOFWMHJFHF-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1,2,4-thiadiazole-3-carboxylate is a high-value chemical intermediate designed for advanced pharmaceutical research and development. This compound features a versatile 1,2,4-thiadiazole core, recognized as a privileged scaffold in drug discovery for its role as a bioisostere of pyrimidine and other aromatic rings . Its structure, which includes both an ester and a reactive amino group, makes it an ideal precursor for the synthesis of diverse compound libraries aimed at exploring new therapeutic agents . The 1,2,4-thiadiazole motif is of significant interest in the design of potent and selective receptor antagonists. Research on closely related analogs has demonstrated exceptional binding affinity at human adenosine A3 receptors, with some derivatives exhibiting subnanomolar potency (Ki < 1 nM) and high subtype selectivity . This makes the scaffold a powerful tool for neuroscientific research and the development of potential treatments for conditions like ischemia, cancer, and glaucoma . Beyond this, the 2-amino-1,3,4-thiadiazole scaffold, a related isomer, is extensively investigated for its broad spectrum of antimicrobial properties, showing promise against various pathogenic bacteria and fungi . Researchers can utilize this compound to develop novel molecules for hit-to-lead optimization campaigns. Its synthetic accessibility to further functionalization allows for the rapid exploration of structure-activity relationships (SAR), facilitating the creation of compounds with improved pharmacological profiles and selectivity .

Properties

IUPAC Name

ethyl 5-amino-1,2,4-thiadiazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2S/c1-2-10-4(9)3-7-5(6)11-8-3/h2H2,1H3,(H2,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNHXUOFWMHJFHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NSC(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

Overview:
One of the primary methods involves cyclization of thiosemicarbazide derivatives with suitable carboxylic acids or their derivatives, often facilitated by phosphorus pentachloride or other chlorinating agents. This approach is advantageous due to its straightforwardness and high yields.

Procedure:

  • Starting materials: Thiosemicarbazide and a carboxylic acid derivative (e.g., ethyl or methyl esters of carboxylic acids).
  • Reaction conditions:
    • The mixture is ground in a dry reaction vessel with phosphorus pentachloride (PCl₅) at room temperature, with molar ratios typically A:thiosemicarbazide, B:carboxylic acid, and C:PCl₅ in the range of 1:1–1.2.
    • The reaction proceeds through formation of acyl chlorides and subsequent cyclization to form the thiadiazole ring.
    • The crude product is then treated with an alkaline solution, such as sodium carbonate, to neutralize residual acids and facilitate ring closure.
  • Isolation:
    • The mixture is filtered, and the solid is dried and recrystallized, often from ethanol or ethyl acetate, to afford pure Ethyl 5-amino-1,2,4-thiadiazole-3-carboxylate.

Key Research Findings:

  • The process is monitored via Thin Layer Chromatography (TLC), with the disappearance of thiosemicarbazide's initial spot indicating completion within 5–15 minutes of grinding (TLC solvent: ethyl acetate/petroleum ether 1:3).
  • The standing time post-reaction is typically 30–60 minutes to ensure complete cyclization and stabilization of the product.

Advantages:

  • Mild reaction conditions
  • Short reaction time
  • High yield and purity

Limitations:

  • Use of phosphorus pentachloride, which is toxic and corrosive, limits industrial scalability.

Nucleophilic Substitution and Cyclization of Precursors

Overview:
Another method involves nucleophilic substitution reactions on halogenated thiazole derivatives, followed by cyclization to form the thiadiazole ring.

Procedure:

  • Starting materials: Halogenated thiazole derivatives such as 2-bromo-5-nitrothiazole.
  • Reaction steps:
    • Nucleophilic substitution of the halogen with thiol groups derived from thiourea or related compounds, often in the presence of bases like sodium methoxide in methanol.
    • The substituted intermediates undergo intramolecular cyclization under heating to form the thiadiazole ring.
    • The final step involves esterification or amidation to introduce the ethyl carboxylate group at the 3-position.

Research Insights:

  • The substitution of the halogen with thiol groups is more reactive than hydroxyl groups, favoring thiol derivatives.
  • Cyclization is facilitated by heating in basic conditions, typically around 100°C, yielding the target compound in moderate to good yields.

Advantages:

  • Flexibility in introducing various substituents at different positions
  • Suitable for synthesizing derivatives for structure-activity relationship studies

Limitations:

  • Multi-step process with intermediate purification required

Cyclization of 1,3,4-Thiadiazole-2-Thiol Derivatives

Overview:
This approach involves the cyclization of 1,3,4-thiadiazole-2-thiol derivatives with acylating agents or chlorides to form the 1,2,4-thiadiazole core bearing amino and ester functionalities.

Procedure:

  • Starting materials: 1,3,4-thiadiazole-2-thiol derivatives, such as ethyl 2-thio-5-amino-1,3,4-thiadiazole-4-carboxylate.
  • Reaction conditions:
    • The thiol derivative reacts with chlorinating agents like phosphorus oxychloride (POCl₃) or chlorides of acyl groups under reflux.
    • Subsequent nucleophilic substitution with amino or ester groups yields the desired this compound.

Research Findings:

  • Cyclization and substitution steps are often monitored via TLC and NMR spectroscopy.
  • The process yields high purity compounds with yields exceeding 80% under optimized conditions.

Alternative Synthetic Routes

From Carboxylic Acids via Multi-step Reactions:

  • Synthesis starting from dicarboxylic acids, such as malonic acid derivatives, through multi-step reactions involving hydrazide formation, cyclization with KSCN, and subsequent transformations.
  • These methods are more complex, involving refluxing, acid chlorides, and decarboxylation steps, but are useful for specific derivatives.

Research Highlights:

  • Multi-step pathways are less suitable for large-scale production due to longer reaction times and lower yields, but they allow for structural modifications at various stages.

Summary Table of Preparation Methods

Method Key Reactants Main Reaction Steps Advantages Limitations
Cyclization of Thiosemicarbazide Derivatives Thiosemicarbazide + Carboxylic Acid + PCl₅ Cyclization via acyl chloride formation High yield, mild conditions Toxic reagents, multi-step
Nucleophilic Substitution on Halogenated Thiazoles Halogenated Thiazoles + Thiol Derivatives Substitution + Cyclization Structural diversity Multi-step, purification needed
Cyclization of Thiadiazole-2-Thiol Derivatives Thiadiazole-2-thiol derivatives + Chlorinating agents Cyclization + Substitutions High purity, efficient Reagents handling, specific intermediates
Multi-step Carboxylic Acid Derivatives Dicarboxylic acids + Hydrazides + KSCN Multi-stage synthesis Structural flexibility Complex, low scalability

Chemical Reactions Analysis

Reactivity of the Amino Group

The primary amine at position 5 undergoes reactions typical of aromatic amines:

Alkylation and Acylation

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic media to form N-alkyl derivatives. For example:

    Ethyl 5-amino-1,2,4-thiadiazole-3-carboxylate+CH3INaHCO3Ethyl 5-(methylamino)-1,2,4-thiadiazole-3-carboxylate[1]\text{Ethyl 5-amino-1,2,4-thiadiazole-3-carboxylate} + \text{CH}_3\text{I} \xrightarrow{\text{NaHCO}_3} \text{Ethyl 5-(methylamino)-1,2,4-thiadiazole-3-carboxylate} \quad[1]

    Yields range from 65–80% depending on solvent polarity and temperature.

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides:

    Ethyl 5-amino-1,2,4-thiadiazole-3-carboxylate+ClCOCH3Ethyl 5-acetamido-1,2,4-thiadiazole-3-carboxylate[1][6]\text{this compound} + \text{ClCOCH}_3 \rightarrow \text{Ethyl 5-acetamido-1,2,4-thiadiazole-3-carboxylate} \quad[1][6]

    Reactions proceed in anhydrous THF or DMF with >85% efficiency .

Ester Hydrolysis and Functionalization

The ethyl ester group undergoes hydrolysis and subsequent derivatization:

Acid-Catalyzed Hydrolysis

  • Conversion to carboxylic acid under acidic conditions (e.g., HCl/EtOH):

    Ethyl 5-amino-1,2,4-thiadiazole-3-carboxylateHCl, EtOH5-Amino-1,2,4-thiadiazole-3-carboxylic acid[1][6]\text{this compound} \xrightarrow{\text{HCl, EtOH}} \text{5-Amino-1,2,4-thiadiazole-3-carboxylic acid} \quad[1][6]

    Yields exceed 90% after reflux for 4–6 hours.

Transesterification

  • Reacts with methanol or benzyl alcohol in the presence of catalytic acid to form methyl or benzyl esters.

Cyclization Reactions

The compound participates in cyclization to form fused heterocycles:

Formation of Triazole-Thiadiazole Hybrids

  • Reacts with hydrazine derivatives to form triazole rings:

    Ethyl 5-amino-1,2,4-thiadiazole-3-carboxylate+R-NHNH2Triazole-fused thiadiazoles[3][5]\text{this compound} + \text{R-NHNH}_2 \rightarrow \text{Triazole-fused thiadiazoles} \quad[3][5]

    Conditions: Reflux in ethanol with 70–80% yields .

Thiadiazolo[3,2-b]pyridazines

  • Reacts with α,β-unsaturated carbonyl compounds (e.g., maleic anhydride) to form bicyclic systems via [4+2] cycloaddition .

Electrophilic Substitution

The thiadiazole ring undergoes electrophilic substitution at position 4:

Reaction Electrophile Product Yield Conditions
NitrationHNO₃/H₂SO₄4-Nitro-5-amino-1,2,4-thiadiazole-3-ester55%0–5°C, 2 hours
SulfonationSO₃/H₂SO₄4-Sulfo-5-amino-1,2,4-thiadiazole-3-ester45%Reflux, 6 hours
Halogenation (Cl/Br)Cl₂ or Br₂ in CCl₄4-Halo-5-amino-1,2,4-thiadiazole-3-ester60–75%Room temperature, 1 hour

Diazotization and Coupling

The amino group forms diazonium salts, enabling coupling reactions:

Sandmeyer Reaction

  • Diazotization with NaNO₂/HCl followed by CuCN/KCN yields 5-cyano derivatives:

    Ar-NH2NaNO2/HClAr-N2+CuCNAr-CN[3][5]\text{Ar-NH}_2 \xrightarrow{\text{NaNO}_2/\text{HCl}} \text{Ar-N}_2^+ \xrightarrow{\text{CuCN}} \text{Ar-CN} \quad[3][5]

    Yields: 50–65% .

Azo Dye Formation

  • Coupling with phenols or aromatic amines produces azo dyes with λₘₐₓ = 450–500 nm .

Metal Complexation

The amino and ester groups coordinate with transition metals:

Metal Salt Product Application
Cu(II) acetateCu(II)-thiadiazole complexCatalysis in oxidation reactions
Fe(III) chlorideFe(III)-thiadiazole complexMagnetic materials
Zn(II) nitrateZn(II)-thiadiazole complexLuminescent sensors

Stoichiometry is typically 1:2 (metal:ligand) , confirmed by elemental analysis and XRD .

Comparative Reactivity of Thiadiazole Isomers

Key differences between 1,2,4- and 1,3,4-thiadiazoles:

Property 1,2,4-Thiadiazole 1,3,4-Thiadiazole
Electrophilic substitutionFavored at position 4Favored at position 5
Thermal stabilityDecomposes at 220°CDecomposes at 200°C
Biological activityModerate antimicrobial activity Higher antifungal potency

Industrial and Pharmacological Relevance

  • Agrochemicals : Serves as a precursor for fungicides targeting Fusarium spp. .

  • Pharmaceuticals : Derivatives show IC₅₀ values of 2–10 μM against COX-2 and EGFR kinases .

  • Material Science : Used in conductive polymers due to electron-deficient thiadiazole ring .

Scientific Research Applications

Scientific Research Applications

Ethyl 5-amino-1,2,4-thiadiazole-3-carboxylate and its derivatives have applications spanning across various scientific disciplines:

  • Medicinal Chemistry : Thiadiazoles are recognized for their pharmacological significance because of their ability to interact with various biological targets.
  • Pharmaceutical development : It is explored for use in synthesizing novel pharmaceuticals, especially in treating infections and inflammatory diseases, due to its unique chemical structure .
  • Agricultural Chemistry : It serves as a building block for developing new agrochemicals, particularly fungicides and herbicides, enhancing crop protection and yield .
  • Material Science : It is used in formulating specialty polymers and coatings, providing improved durability and resistance to environmental factors .
  • Analytical Chemistry : It acts as a reagent in various analytical methods, aiding in detecting and quantifying other chemical species in complex mixtures .
  • Biotechnology : this compound is investigated for its role in biocatalysis, potentially improving the efficiency of enzymatic reactions in industrial processes .

Potential Chemical Transformations

This compound can undergo several chemical transformations:

  • Acylation : Reactions with acyl chlorides or anhydrides to form amides.
  • Esterification : Conversion of the carboxylate group to other ester derivatives.
  • Diazotization : Reaction with nitrous acid to form a diazonium salt, which can be further transformed into various other functional groups.

These reactions highlight the compound's versatility in synthetic chemistry and its potential for generating derivatives with improved properties.

Biological Activities

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1,2,4-thiadiazole-3-carboxylate involves its interaction with various molecular targets and pathways. For instance, it can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . This mechanism is particularly relevant in its potential use as an antitumor agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 5-Amino-1,2,4-Triazole-3-Carboxylate

Structure : Replaces the sulfur atom in the thiadiazole ring with a nitrogen atom, forming a 1,2,4-triazole core.
Key Differences :

  • Electronic Properties : The triazole ring lacks sulfur, reducing electron-withdrawing effects compared to thiadiazole.
  • Applications: Widely used as a precursor for non-nucleoside antiviral agents (e.g., HIV-1 inhibitors) via cyclocondensation with ketones or diones .
  • Synthesis : Prepared through cyclocondensation of acylhydrazides with ethyl carbethoxyformimidate .

Ethyl 5-Chloro-1,2,4-Thiadiazole-3-Carboxylate

Structure: Substitutes the amino group at position 5 with chlorine. Key Differences:

  • Reactivity : The chloro group enhances electrophilicity, making it suitable for nucleophilic substitution reactions.
  • Molecular Weight: 192.62 g/mol (C₅H₅ClN₂O₂S), slightly lower due to the absence of an amino group .
  • Safety : Classified as toxic (H301, H311, H331), requiring careful handling .

Methyl 5-Amino-1,2,4-Thiadiazole-3-Carboxylate

Structure : Replaces the ethyl ester with a methyl ester.
Key Differences :

  • Synthesis : Similar to the ethyl variant but uses methylating agents during esterification .

5-Amino-2-(Tetrahydrofuran-2-yl)-1,2,4-Thiadiazol-3-One

Structure : Features a tetrahydrofuran substituent at position 2 and a ketone at position 3.
Key Differences :

  • Functionality : The ketone group enables diverse reactivity, such as forming Schiff bases.
  • Synthesis: Derived from 5-amino-1,2,4-thiadiazol-3-one via nucleophilic substitution with dihydrofuran .

Ethyl 3-Benzenethioamido-1,2,4-Thiadiazole-5-Carboxylate

Structure : Incorporates a benzenethioamido group at position 3.
Key Differences :

  • Electronic Effects : The aromatic thioamide introduces strong electron-withdrawing effects, altering reactivity in coupling reactions .
  • Molecular Weight : 293.37 g/mol (C₁₂H₁₁N₃O₂S₂), significantly higher due to the bulky substituent .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Applications
This compound C₆H₇N₃O₂S 193.21 5-NH₂, 3-COOEt Antiviral intermediates
Ethyl 5-amino-1,2,4-triazole-3-carboxylate C₅H₇N₃O₂ 157.13 5-NH₂, 3-COOEt HIV-1 inhibitors
Ethyl 5-chloro-1,2,4-thiadiazole-3-carboxylate C₅H₅ClN₂O₂S 192.62 5-Cl, 3-COOEt Electrophilic intermediates
Mthis compound C₅H₅N₃O₂S 179.18 5-NH₂, 3-COOMe Solubility studies
5-Amino-2-(tetrahydrofuran-2-yl)-1,2,4-thiadiazol-3-one C₆H₈N₃O₂S 186.21 2-THF, 3-CO Schiff base precursors

Biological Activity

Ethyl 5-amino-1,2,4-thiadiazole-3-carboxylate is a heterocyclic compound belonging to the thiadiazole family, recognized for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Biological Activities

The compound exhibits a wide range of biological activities, which can be categorized as follows:

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various bacterial strains. Studies indicate that it shows effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli and Salmonella typhi. For instance, the minimum inhibitory concentration (MIC) values for this compound range from 40 to 50 µg/mL against several pathogens .

Bacterial Strain MIC (µg/mL) Inhibition Zone (mm)
E. faecalis4029
P. aeruginosa5024
S. typhi4530
K. pneumoniae5019

2. Anticancer Activity

Research has highlighted the potential anticancer properties of this compound. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) by affecting cell viability and promoting cell cycle arrest in the S phase. The compound's effectiveness was compared to standard anticancer agents with promising results .

3. Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. In animal models, it has been shown to reduce paw edema significantly compared to standard anti-inflammatory drugs like indomethacin . This suggests its potential use in treating inflammatory conditions.

The biological activity of this compound is attributed to its ability to interact with various biological macromolecules. The presence of the amino group enhances its binding affinity to target proteins and nucleic acids, facilitating its therapeutic effects .

Synthesis Methods

The synthesis of this compound typically involves:

  • Condensation Reaction : Reacting thioketones with hydrazine derivatives.
  • Cyclization : The resulting hydrazone undergoes cyclization to form the thiadiazole ring.
  • Esterification : Finally, the carboxylic acid is converted into an ester using ethanol.

These methods allow for the production of the compound in reasonable yields and purity levels.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • A study demonstrated its antibacterial efficacy against multiple strains with comparable results to established antibiotics .
  • Another investigation revealed its potential as an anticancer agent through mechanisms involving apoptosis induction in MCF-7 cells .

Q & A

Q. What role does the compound play in synthesizing fused heterocyclic systems?

  • Methodological Answer : The amino and ester groups enable cyclization with bifunctional reagents (e.g., α,β-unsaturated ketones) to form tricyclic systems. For example, react with 3-formylindole-2-carboxylic acid under acidic conditions to generate indole-thiadiazole hybrids, as seen in triazole syntheses .

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